N-Carbamyl-D-methionine
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Overview
Description
N-Carbamyl-D-methionine is an organic compound belonging to the class of methionine derivatives. It is characterized by the presence of a carbamoyl group attached to the amino group of D-methionine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Carbamyl-D-methionine can be synthesized through the carbamoylation of D-methionine using potassium cyanate. The reaction typically involves the following steps:
- Dissolution of D-methionine in an aqueous solution.
- Addition of potassium cyanate to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolation and purification of the product through crystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow systems and solid catalysts to enhance efficiency and yield. A phosgene-free synthesis method using dimethyl carbonate as a carbamoylating agent has been developed to minimize environmental impact and improve safety .
Chemical Reactions Analysis
Types of Reactions: N-Carbamyl-D-methionine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce D-methionine, ammonia, and carbon dioxide.
Oxidation: Oxidative reactions can modify the sulfur-containing side chain of the methionine moiety.
Substitution: The carbamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Hydrolysis: D-methionine, ammonia, and carbon dioxide.
Oxidation: Various oxidized derivatives of D-methionine.
Substitution: Carbamoyl-substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Carbamyl-D-methionine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of enantiomerically pure amino acids and other derivatives.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for D-methionine.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of N-carbamyl-D-methionine involves its interaction with specific enzymes and metabolic pathways. It is hydrolyzed by N-carbamoyl-D-amino acid hydrolase to produce D-methionine, which can then participate in various biological processes. The carbamoyl group plays a crucial role in modulating the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
N-Carbamyl-L-methionine: An enantiomer of N-carbamyl-D-methionine with similar chemical properties but different biological activity.
N-Carbamyl-D-alanine: Another carbamoyl derivative with distinct structural and functional characteristics.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a sulfur-containing side chain. This combination of features imparts distinct reactivity and biological activity compared to other carbamoyl derivatives .
Properties
Molecular Formula |
C6H12N2O3S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(2R)-2-(carbamoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-12-3-2-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1 |
InChI Key |
DEWDMTSMCKXBNP-SCSAIBSYSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)N |
Origin of Product |
United States |
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